N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide
Description
N~1~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrazole ring, a benzyl group substituted with chlorine and fluorine, and a nitrobenzenesulfonamide moiety. Its multifaceted chemical properties make it a subject of interest in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H12ClFN4O4S |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H12ClFN4O4S/c17-15-10-21(9-11-1-3-12(18)4-2-11)19-16(15)20-27(25,26)14-7-5-13(6-8-14)22(23)24/h1-8,10H,9H2,(H,19,20) |
InChI Key |
AJOZOLLMXROSKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole ring.
Introduction of the Benzyl Group: The benzyl group, substituted with chlorine and fluorine, is introduced via nucleophilic substitution reactions. This step may involve the use of 4-chlorobenzyl chloride and 4-fluorobenzyl chloride as starting materials.
Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry techniques to enhance yield and purity. These methods often involve automated systems that precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
N~1~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Biological Studies: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Industrial Applications: Utilized in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and disruption of cellular signaling pathways. The nitro group and the sulfonamide moiety are crucial for its binding affinity to target proteins, while the benzyl group enhances its lipophilicity, facilitating cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE: shares similarities with other sulfonamide derivatives such as:
Uniqueness
The unique combination of the nitro group and the specific substitution pattern on the benzyl group distinguishes N1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of N1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
